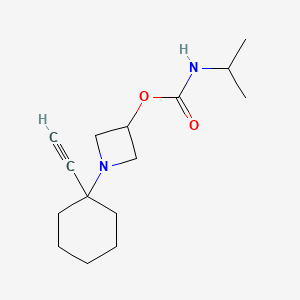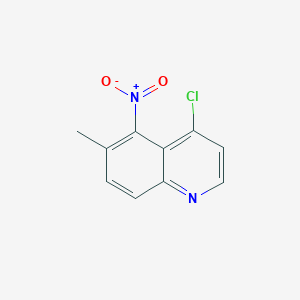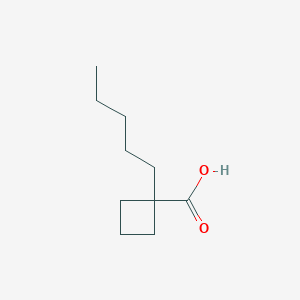
1-Pentylcyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentylcyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentylcyclobutanecarboxylic acid can be synthesized through several methods. Another method includes the decarboxylation of 1,1-cyclobutanedicarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and subsequent hydrolysis to obtain the desired carboxylic acid.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentylcyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxyl group. These reactions include:
Acid-Base Neutralization: Reacts with bases to form salts and water.
Esterification: Reacts with alcohols in the presence of a catalyst to form esters.
Amide Formation: Reacts with amines to form amides, which are significant in biochemistry and pharmaceutical synthesis.
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium hydroxide for neutralization.
Alcohols and Catalysts: Methanol or ethanol with sulfuric acid for esterification.
Amines: Various primary or secondary amines for amide formation.
Major Products:
Salts: Formed from neutralization reactions.
Esters: Formed from esterification reactions.
Amides: Formed from reactions with amines.
Applications De Recherche Scientifique
1-Pentylcyclobutanecarboxylic acid has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Pentylcyclobutanecarboxylic acid involves its interaction with molecular targets through its carboxyl group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The cyclobutane ring’s unique strain and reactivity also play a role in its chemical behavior and interactions.
Comparaison Avec Des Composés Similaires
Cyclobutanecarboxylic Acid: Shares the cyclobutane ring but lacks the pentyl chain.
Cyclopentanecarboxylic Acid: Contains a cyclopentane ring instead of cyclobutane.
Uniqueness: 1-Pentylcyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring and a pentyl chain, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
58148-15-5 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-pentylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-10(9(11)12)7-5-8-10/h2-8H2,1H3,(H,11,12) |
Clé InChI |
ZTCWVHJPERILGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(CCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


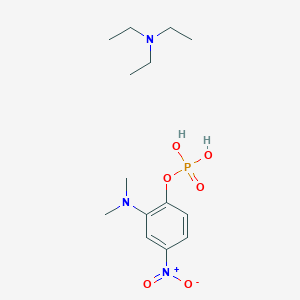

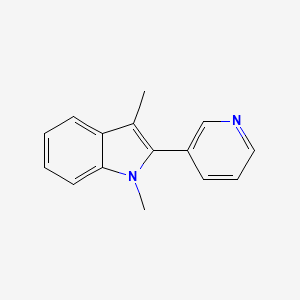
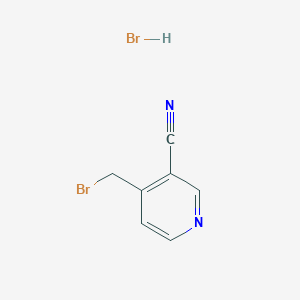
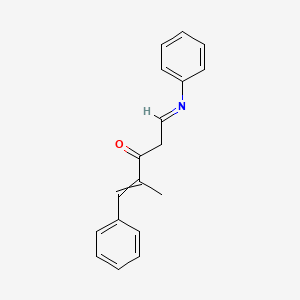
![5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13935534.png)
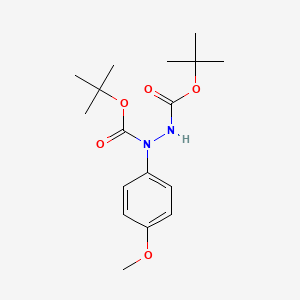
![3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B13935562.png)
![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
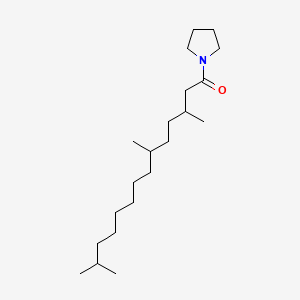
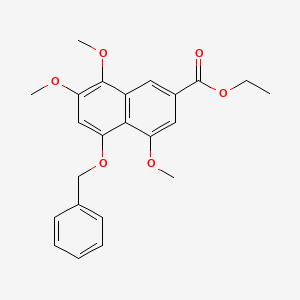
![3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13935591.png)
